Samarium(III) chloride hexahydrate

Catalog No.
S804313
CAS No.
13465-55-9
M.F
Cl3H12O6Sm
M. Wt
364.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Samarium(III) chloride hexahydrate

CAS Number

13465-55-9

Product Name

Samarium(III) chloride hexahydrate

IUPAC Name

samarium(3+);trichloride;hexahydrate

Molecular Formula

Cl3H12O6Sm

Molecular Weight

364.8 g/mol

InChI

InChI=1S/3ClH.6H2O.Sm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3

InChI Key

TXVNDKHBDRURNU-UHFFFAOYSA-K

SMILES

O.O.O.O.O.O.Cl[Sm](Cl)Cl

Canonical SMILES

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Sm+3]

Synthesis of Novel Materials:

Samarium(III) chloride hexahydrate acts as a precursor for the synthesis of various functional materials, including:

  • Luminescent materials: Due to its luminescence properties, SmCl₃⋅6H₂O is used to prepare luminescent materials for applications in lighting, displays, and sensors .
  • Magnetic materials: Samarium(III) ions contribute to magnetic properties, making SmCl₃⋅6H₂O a suitable precursor for magnetic materials used in data storage and spintronics .
  • Catalysts: SmCl₃⋅6H₂O finds use as a Lewis acid catalyst in various organic reactions, promoting specific bond formation and transformations .

Study of Samarium(III) Ion Behavior:

Samarium(III) chloride hexahydrate serves as a convenient source of Sm(III) ions for studying their:

  • Coordination chemistry: Researchers use SmCl₃⋅6H₂O to investigate how Sm(III) ions interact with various ligands, forming coordination complexes with specific structures and properties .
  • Redox properties: Sm(III) can undergo a one-electron reduction to Sm(II), and SmCl₃⋅6H₂O is used to study the redox behavior of Sm(III) in different environments .
  • Spectroscopic characterization: Due to its unique electronic structure, Sm(III) exhibits characteristic absorption and emission spectra. SmCl₃⋅6H₂O is employed in various spectroscopic techniques to understand the electronic and magnetic properties of Sm(III) .

Other Applications:

Beyond the mentioned, Samarium(III) chloride hexahydrate finds use in:

  • Separation science: As a Lewis acid, SmCl₃⋅6H₂O can be used in solvent extraction or ion exchange processes for separating different elements or compounds .
  • Biological studies: Samarium(III) exhibits potential as a therapeutic agent in cancer treatment. SmCl₃⋅6H₂O serves as a starting material for the development of Sm(III)-based radiopharmaceuticals for targeted cancer therapy .

Samarium(III) chloride hexahydrate, with the chemical formula SmCl₃·6H₂O, is an inorganic compound consisting of samarium, a rare earth element, and chloride ions. It appears as pale yellow crystalline solids that are highly soluble in water. The compound has a molecular weight of 364.81 g/mol and is commonly used in various chemical applications due to its unique properties and reactivity .

, primarily involving its ability to act as a Lewis acid. Some notable reactions include:

  • Hydrolysis: In aqueous solutions, samarium(III) chloride hexahydrate can hydrolyze to form samarium hydroxide and hydrochloric acid:
    SmCl36H2O+H2OSm OH 3+3HCl+5H2O\text{SmCl}_3\cdot 6\text{H}_2\text{O}+\text{H}_2\text{O}\rightarrow \text{Sm OH }_3+3\text{HCl}+5\text{H}_2\text{O}
  • Complex Formation: It can form complexes with various ligands, which can be utilized in coordination chemistry.
  • Reduction Reactions: Samarium(III) chloride can be reduced to samarium(II) chloride using reducing agents like lithium aluminum hydride.

Research indicates that samarium(III) chloride hexahydrate exhibits biological activity, particularly in the field of medicine. It has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in certain cancer cell lines. Additionally, its role as a contrast agent in magnetic resonance imaging is being explored, leveraging its paramagnetic properties .

Several methods exist for synthesizing samarium(III) chloride hexahydrate:

  • Direct Reaction: Samarium metal can react with hydrochloric acid to produce samarium(III) chloride:
    Sm+3HClSmCl3+32H2\text{Sm}+3\text{HCl}\rightarrow \text{SmCl}_3+\frac{3}{2}\text{H}_2
  • Precipitation: By mixing solutions of samarium salts with ammonium chloride and evaporating the solvent, crystalline samples of samarium(III) chloride hexahydrate can be obtained.
  • Hydration: Anhydrous samarium(III) chloride can be hydrated by dissolving it in water and allowing it to crystallize under controlled conditions .

Samarium(III) chloride hexahydrate has various applications across different fields:

  • Catalysis: It serves as a catalyst in organic synthesis reactions.
  • Material Science: Used in the production of samarium-cobalt magnets.
  • Laser Technology: Employed in solid-state lasers due to its optical properties.
  • Pharmaceuticals: Investigated for potential therapeutic uses in cancer treatment and as a contrast agent for imaging techniques .

Studies on the interactions of samarium(III) chloride hexahydrate with biological molecules have shown that it can bind with proteins and nucleic acids. This binding may influence cellular processes and could be leveraged for drug delivery systems or targeted therapies. The compound's interaction with various ligands also enhances its utility in coordination chemistry .

Samarium(III) chloride hexahydrate belongs to a class of rare earth metal chlorides. Below is a comparison with similar compounds:

CompoundChemical FormulaUnique Features
Cerium(III) Chloride HexahydrateCeCl₃·6H₂OHigher oxidation state stability
Neodymium(III) Chloride HexahydrateNdCl₃·6H₂OStronger magnetic properties
Europium(III) Chloride HexahydrateEuCl₃·6H₂ONotable for luminescent properties
Gadolinium(III) Chloride HexahydrateGdCl₃·6H₂OUsed extensively in MRI contrast agents

Samarium(III) chloride hexahydrate stands out due to its specific biological activities and applications in catalysis and material science, which may not be as pronounced in other rare earth chlorides .

The discovery of samarium(III) chloride hexahydrate is intertwined with the broader history of lanthanide chemistry. Samarium itself was first identified in 1879 by Paul-Émile Lecoq de Boisbaudran, who isolated it from the mineral samarskite. Early studies focused on isolating samarium salts, with the hexahydrate form emerging as a stable intermediate in synthetic workflows. The compound’s synthesis was refined through the "ammonium chloride route," where samarium oxide (Sm₂O₃) reacts with ammonium chloride at elevated temperatures to yield (NH₄)₂[SmCl₅], which decomposes to anhydrous SmCl₃ upon heating.

Academic interest in SmCl₃·6H₂O surged in the mid-20th century with the rise of coordination chemistry. Researchers recognized its utility as a precursor for synthesizing samarium metal via electrolysis of eutectic mixtures with NaCl or CaCl₂. This method remains industrially relevant for producing high-purity samarium, essential for permanent magnets and nuclear applications.

Significance in Lanthanide Coordination Chemistry

Samarium(III) chloride hexahydrate exemplifies the unique coordination behavior of lanthanides. The Sm³⁺ ion adopts a nine-coordinate geometry in the solid state, forming a distorted capped square antiprism with six oxygen atoms from water molecules, two chloride ions, and one additional chloride bridging adjacent units. This structural flexibility enables diverse supramolecular architectures, such as the 3D coordination polymer [Sm₂(suc)₂(SO₄)(H₂O)₂]ₙ (suc = succinate), which combines organic and inorganic ligands to create a porous framework.

The compound’s Lewis acidity, classified as "hard" under the HSAB concept, facilitates ligand exchange reactions. For instance, aqueous SmCl₃·6H₂O reacts with potassium fluoride to yield samarium trifluoride (SmF₃), a reaction pivotal in optical material synthesis. Hydration studies reveal that Sm³⁺ in solution exists as [SmCl₂(H₂O)₆]⁺, with outer-sphere chloride ions mediating hydrogen-bonded networks.

Table 1: Key Structural Parameters of SmCl₃·6H₂O

PropertyValue/DescriptionSource
Coordination number9 (6 H₂O, 3 Cl⁻)
Crystal systemMonoclinic (P2/c)
Bond distances (Sm–O)2.45–2.65 Å
Bond distances (Sm–Cl)2.85–2.92 Å

Current Research Trends and Publications

Recent studies emphasize SmCl₃·6H₂O’s role in catalysis and nanotechnology. In organic synthesis, it catalyzes the Biginelli reaction, facilitating one-pot synthesis of dihydropyrimidinones under mild conditions. Photoredox applications have also gained traction: SmCl₃·6H₂O serves as a precursor for SmI₂, a potent reductant used in ketone-acrylate couplings under visible-light irradiation.

In materials science, the compound enables the synthesis of samarium-filled single-walled carbon nanotubes (SWCNTs). Molten-phase encapsulation achieves a 15 wt% filling yield, far exceeding solution-based methods. Additionally, SmCl₃·6H₂O is integral to developing samarium-doped glasses and ceramics, which exhibit enhanced optical and thermal properties.

Table 2: Recent Applications of SmCl₃·6H₂O

ApplicationKey FindingsSource
Photoredox catalysisSmI₂ regeneration for cross-couplings
SWCNT filling15 wt% yield via molten-phase method
Polymer synthesisHydroalkoxycarbonylation of olefins

Samarium(III) chloride hexahydrate undergoes a complex stepwise dehydration process characterized by distinct thermal stages, each corresponding to specific structural transformations and water molecule elimination. The dehydration mechanism proceeds through well-defined temperature ranges, with the initial hexahydrate structure remaining stable up to approximately 55°C under ambient atmospheric conditions [1].

The thermogravimetric analysis reveals that the dehydration process initiates at 55°C and progresses through multiple stages until complete anhydrous formation is achieved at 240°C. The first major dehydration stage occurs between 55°C and 160°C, during which approximately 24.9% mass loss is observed, corresponding to the removal of five water molecules from the coordination sphere [1]. This experimental value closely matches the theoretical mass loss of 24.7%, indicating a high degree of accuracy in the thermal decomposition mechanism.

The stepwise nature of the dehydration process is evidenced by the presence of multiple endothermic peaks in differential thermal analysis curves. The first endothermic event occurs at 71°C, followed by a second peak at 120°C, both associated with the primary dehydration stage [1]. These thermal events correspond to the sequential removal of water molecules from different coordination environments within the samarium chloride structure.

The dehydration kinetics follow a complex mechanism involving both surface dehydration and bulk structural reorganization. The activation energy for the initial dehydration stage ranges from 58-65 kJ/mol, with pre-exponential factors of 10⁶-10⁷ s⁻¹, indicating a moderate energy barrier for water molecule removal [2]. The reaction order for this stage varies between 1.2-1.5, suggesting a complex mechanistic pathway involving multiple concurrent processes.

Intermediate Hydrate Formation

SmCl₃·3H₂O Formation Dynamics

The formation of samarium(III) chloride trihydrate represents a critical intermediate phase in the dehydration sequence. This intermediate forms at temperatures between 55°C and 80°C, exhibiting a water content of approximately 17.3% by mass. The trihydrate phase demonstrates distinct structural characteristics compared to the initial hexahydrate, with a modified coordination environment around the samarium center.

The formation dynamics of SmCl₃·3H₂O involve the selective removal of three water molecules from the outer coordination sphere while maintaining the structural integrity of the remaining hydration shell. This process occurs through a combination of thermal activation and structural rearrangement, with the remaining water molecules adopting more stable coordination positions [1].

The stability range of the trihydrate phase extends from 55°C to 80°C, beyond which further dehydration leads to the formation of the dihydrate phase. The transition from trihydrate to dihydrate occurs gradually, with overlapping temperature ranges indicating the presence of mixed hydration states during the transformation process.

SmCl₃·2H₂O Intermediate Phase

The dihydrate intermediate phase forms within the temperature range of 80°C to 120°C, containing approximately 12.3% water by mass. This phase represents a significant structural reorganization compared to the higher hydrates, with only two water molecules remaining in the coordination sphere of the samarium center.

The formation of SmCl₃·2H₂O involves the loss of one additional water molecule from the trihydrate precursor, resulting in a more compact coordination environment. The dihydrate phase exhibits enhanced thermal stability compared to the trihydrate, as evidenced by its broader temperature stability range and reduced water evolution rate during the transition period [1].

Structural analysis indicates that the dihydrate phase adopts a modified coordination geometry, with the remaining water molecules occupying specific sites that provide maximum stabilization of the samarium center. This intermediate phase serves as a crucial stepping stone in the dehydration sequence, facilitating the transition to the final monohydrate phase.

SmCl₃·H₂O Final Hydration Stage

The monohydrate phase represents the final stable intermediate before complete dehydration, forming between 120°C and 160°C with a water content of 6.2% by mass. The formation of SmCl₃·H₂O involves the removal of one water molecule from the dihydrate precursor, resulting in a coordination environment containing only one water molecule per samarium center.

The monohydrate phase exhibits the highest thermal stability among the intermediate hydrates, with a stability range extending from 120°C to 160°C. This enhanced stability is attributed to the strong coordination bond between the remaining water molecule and the samarium center, requiring higher thermal energy for complete removal [1].

The transition from monohydrate to anhydrous form occurs between 160°C and 240°C, characterized by a mass loss of 5.3% corresponding to the removal of the final water molecule. This process is accompanied by a significant endothermic peak at 189°C, indicating the substantial energy required to break the final samarium-water coordination bond.

Thermal Evolution of Water and HCl During Processing

The thermal evolution of water and hydrogen chloride during the processing of samarium(III) chloride hexahydrate follows distinct patterns that reflect the underlying decomposition mechanisms. Water evolution begins at 55°C and reaches maximum rates between 120°C and 160°C, with a cumulative water loss of approximately 30.2% by mass [1].

The water evolution profile exhibits multiple peaks corresponding to different dehydration stages. The first peak occurs at 120°C with an evolution rate of 3.8 mg/min, coinciding with the major dehydration stage. A secondary peak at 189°C with a rate of 1.2 mg/min corresponds to the final water molecule removal from the monohydrate phase [1].

Hydrogen chloride evolution begins at elevated temperatures, typically above 160°C, and becomes significant at temperatures exceeding 240°C. The HCl evolution rate reaches a maximum of 2.1 mg/min at 400°C, with a cumulative HCl loss of 12.7% by mass at 500°C [1]. This evolution pattern indicates the onset of structural decomposition and the formation of oxychloride species.

The simultaneous evolution of water and HCl at intermediate temperatures suggests competing dehydration and hydrolysis reactions. The presence of HCl in the evolved gases indicates partial hydrolysis of the chloride matrix, particularly at temperatures above 240°C where complete dehydration has occurred [1].

Kinetic Parameters of Thermal Transitions

The kinetic parameters governing the thermal transitions of samarium(III) chloride hexahydrate provide crucial insights into the mechanistic pathways and energy barriers associated with each dehydration stage. The activation energy increases progressively with each dehydration step, reflecting the increasing strength of water-metal coordination bonds as the hydration number decreases.

For the first dehydration stage involving the removal of five water molecules, the activation energy ranges from 58-65 kJ/mol with pre-exponential factors of 10⁶-10⁷ s⁻¹ [2]. This relatively low activation energy indicates the ease of removing loosely bound water molecules from the outer coordination sphere. The reaction order for this stage ranges from 1.2-1.5, suggesting a complex mechanism involving multiple concurrent processes.

The second dehydration stage, corresponding to the removal of the sixth water molecule, exhibits higher activation energies of 75-85 kJ/mol with pre-exponential factors of 10⁷-10⁸ s⁻¹. This increase reflects the stronger coordination bond of the final water molecule in the primary hydration sphere. The reaction order decreases to 1.0-1.2, indicating a more straightforward single-step mechanism.

Complete dehydration requires activation energies of 95-105 kJ/mol with pre-exponential factors reaching 10⁸-10⁹ s⁻¹. The reaction order further decreases to 0.8-1.0, suggesting a surface-controlled mechanism where the rate-limiting step involves the breaking of the final samarium-water bond [2].

The evolution of HCl at higher temperatures involves activation energies of 120-140 kJ/mol with pre-exponential factors of 10⁹-10¹⁰ s⁻¹. The reaction order drops to 0.6-0.8, indicating a complex mechanism involving both thermal decomposition and hydrolysis reactions [1].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

364.88968 g/mol

Monoisotopic Mass

364.88968 g/mol

Heavy Atom Count

10

UNII

9874IU4M1V

Wikipedia

Samarium chloride hexahydrate

Dates

Last modified: 08-15-2023

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